molecular formula C12H13BrN2O2 B560474 methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate CAS No. 1346702-52-0

methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate

Cat. No. B560474
M. Wt: 297.152
InChI Key: PNWPGLSNRZLQEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds like “6-Bromo-1-isopropyl-2-methyl-1H-benzimidazole” consists of a benzimidazole core with a bromine atom at the 6th position and isopropyl and methyl groups attached . The exact molecular structure of “methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate” would likely be similar, with an indazole core instead of benzimidazole.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and can include oxidations, aminations, halogenations, and various C–C bond formations . Protodeboronation, a reaction involving the removal of a boron group, is one such reaction that has been used in the synthesis of related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate” would depend on its exact molecular structure. For instance, “6-Bromo-1-isopropyl-2-methyl-1H-benzimidazole” has a molecular formula of C11H13BrN2, an average mass of 253.138 Da, and a monoisotopic mass of 252.026199 Da .

Scientific Research Applications

    Imidazole Containing Compounds

    • Field : Medicinal Chemistry
    • Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
    • Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

    Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : Protodeboronation of pinacol boronic esters utilizing a radical approach .
    • Methods : Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
    • Results : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

    Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters using a radical approach .
    • Methods : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
    • Results : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

    Pyrrolopyrazine Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings. Compounds with this scaffold have exhibited different biological activities .
    • Methods : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

    Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters using a radical approach .
    • Methods : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
    • Results : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

    Pyrrolopyrazine Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings. Compounds with this scaffold have widely exhibited different biological activities .
    • Methods : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

properties

IUPAC Name

methyl 6-bromo-1-propan-2-ylindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-7(2)15-11-5-8(13)4-9(12(16)17-3)10(11)6-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWPGLSNRZLQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of methyl 6-bromo-1H-indazole-4-carboxylate (1.25 g, 4.90 mmol) in N,N-dimethylformamide (25 mL) was added sodium hydride (0.216 g, 5.39 mmol). The reaction mixture was stirred for 15 min, then 2-bromopropane (0.920 mL, 9.80 mmol) was added and the reaction allowed to warm to RT. The reaction was maintained at RT overnight. The contents were concentrated to about ½ volume, then poured into saturated NH4Cl (200 mL) with stirring. The contents were extracted with ether (2×) and the combined organics washed with brine, dried (MgSO4), filtered, and concentrated to give an orange residue (1.55 g crude). Purification by silica gel chromatography (eluent: 5-25% ethyl acetate in hexanes) gave methyl 6-bromo-1-(1-methylethyl)-1H-indazole-4-carboxylate (0.60 g, 40% yield) and methyl 6-bromo-2-(1-methylethyl)-2H-indazole-4-carboxylate (0.65 g, 43% yield). Both products were isolated and methyl 6-bromo-1-(1-methylethyl)-1H-indazole-4-carboxylate was taken on to the next step. Data for 1-alkylated isomer: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.48 (s, 1H) 8.02 (d, J=1.52 Hz, 1H) 7.85 (s, 1H) 4.83 (dt, J=13.33, 6.60 Hz, 1H) 4.04 (s, 3H) 1.63 (s, 3H) 1.61 (s, 3H); LC-MS (ES) [M+H]+ 297.5/299.5. Data for 2-alkylated isomer: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.72 (s, 1H), 8.25 (s, 1H), 7.80 (d, J=1.5 Hz, 1H), 4.96 (m, 1H), 3.95 (s, 3H), 1.57 (d, J=6.6 Hz, 6H); LC-MS (ES) [M+H]+ 297.5/299.5.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.216 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 6-bromo-1H-indazole-4-carboxylate (4 g, 14.92 mmol) in acetonitrile (30 mL), cesium carbonate (9.7 g, 29.8 mmol) was added followed by 2-iodopropane (3.8 g, 22.3 mmol) and the reaction mixture stirred at 90° C. for 2 h. On completion, the reaction mixture was concentrated under reduced pressure and the residue diluted with water and extracted with ethyl acetate. The combined organic layers were washed with water, brine and dried over sodium sulfate. Solvent was removed under reduced pressure to afford crude material which was purified by column chromatography to afford methyl 6-bromo-1-isopropyl-1H-indazole-4-carboxylate (1.5 g, 32.6%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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